2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Description
2,2-Dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2,2-dimethyl group and a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating electronic properties, making it prevalent in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-12(19-17-9)10-5-7-11(8-6-10)16-13(18)14(2,3)4/h5-8H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFZLPKVEPRPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Amidation: The final step involves the amidation of the phenyl-oxadiazole intermediate with 2,2-dimethylpropanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives and other substituted phenyl derivatives.
Scientific Research Applications
2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural and Physicochemical Properties
*Estimated based on structural similarity to .
Critical Differences and Implications
(i) Substituent Effects on Bioactivity
- Antibacterial vs. CFTR Modulation : The cephalosporin derivative (17b) demonstrates antibacterial activity due to its β-lactam core, which targets bacterial cell wall synthesis. In contrast, Z2194302854 modulates CFTR channels via its pyrimidine-pyrazole group, highlighting how core structural changes dictate target specificity.
(ii) Physicochemical Properties
- Lipophilicity: The target compound’s logP (~2.7) is comparable to N-ethyl-2-Me-N-(3-phenyl-oxadiazol-5-yl)propanamide (logP 2.74) , suggesting moderate membrane permeability. In contrast, the hydrochloride salt in (3-amino derivative) likely exhibits higher aqueous solubility due to ionization .
Biological Activity
2,2-Dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 246.32 g/mol
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has been evaluated for its effects on various cell lines and biological systems.
Anticancer Activity
-
In Vitro Studies :
- A series of oxadiazole derivatives were tested against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The compound demonstrated significant cytotoxicity with IC values in the micromolar range.
- Notably, the compound exhibited selective inhibition against certain carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression. For instance, one study reported that derivatives showed K values as low as 89 pM against hCA IX, indicating potent inhibitory activity .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential antimicrobial properties were assessed against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, although further studies are needed to elucidate its full spectrum of activity.
Data Summary Table
| Biological Activity | Cell Line/Target | IC Value | K Value |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 µM | 89 pM (hCA IX) |
| Anticancer | HeLa | 2.41 µM | - |
| Anticancer | PANC-1 | - | - |
| Antimicrobial | Staphylococcus | Moderate | - |
Case Study 1: Selective Carbonic Anhydrase Inhibition
A study investigated the selectivity of oxadiazole derivatives for carbonic anhydrases involved in cancer. The compound was found to selectively inhibit hCA IX over hCA II, suggesting a targeted approach for cancer therapy .
Case Study 2: Cytotoxicity Profiling
In another study focusing on various cell lines, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC value of 0.65 µM. Flow cytometry analysis confirmed that treatment led to increased apoptosis markers compared to untreated controls .
Q & A
(Basic) What are the recommended synthetic routes for 2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling a propanamide derivative with a 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline intermediate. Key steps include:
- Intermediate Preparation: Synthesize the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using acetic anhydride) .
- Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link 2,2-dimethylpropanoyl chloride to the oxadiazole-containing aniline.
- Purification: Flash chromatography (e.g., 1:1 hexanes/EtOAc) yields >90% purity. For higher purity (>98%), recrystallization from ethanol/water mixtures is effective .
Table 1: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Oxadiazole formation | Acetic anhydride, 80°C, 6h | 65 | 85 | |
| Amide coupling | EDC, HOBt, DCM, RT, 12h | 72 | 92 | |
| Final purification | Flash chromatography (hexanes/EtOAc) | 68 | 98 |
(Basic) What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the oxadiazole ring (δ 8.0–8.1 ppm for aromatic protons adjacent to oxadiazole) and propanamide methyl groups (δ 1.2–1.4 ppm). Integrate signals to verify substituent ratios .
- HRMS (ESI+): Validate molecular weight (e.g., [M+H]+ calculated for C15H18N3O2: 272.1399; observed: 272.1403, error <2 ppm) .
- FT-IR: Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
(Advanced) How can researchers address discrepancies in biological activity data across different assay conditions?
Methodological Answer:
Discrepancies may arise from assay-specific factors (e.g., pH, co-solvents, enzyme isoforms). Strategies include:
- Mechanistic Profiling: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding thermodynamics and kinetics .
- Allosteric vs. Competitive Inhibition: If activity varies with substrate concentration (e.g., non-competitive inhibition observed in D-alanyl – D-alanine ligase assays), validate via Lineweaver-Burk plots .
- Solvent Controls: Replace DMSO with alternative solvents (e.g., PEG-400) to rule out co-solvent interference .
(Advanced) What computational methods predict the compound's binding affinity to target enzymes?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) to model electronic properties (e.g., HOMO/LUMO) and predict reactivity .
- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures (e.g., PDB 1IEP for Ddl enzymes) using flexible side-chain protocols. Prioritize poses with hydrogen bonds to oxadiazole N-atoms .
- MD Simulations (GROMACS): Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational changes .
(Advanced) How to optimize the oxadiazole ring's stability under physiological conditions?
Methodological Answer:
The 1,2,4-oxadiazole ring is prone to hydrolysis in acidic/basic media. Mitigation strategies:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance ring stability .
- Formulation: Use lyophilized formulations or cyclodextrin encapsulation to reduce aqueous exposure .
- pH Adjustment: Maintain buffer pH 6.5–7.5 during in vitro assays to minimize degradation .
(Basic) What are the known biological targets of structurally related propanamide derivatives?
Methodological Answer:
Related compounds target:
- D-Alanyl – D-Alanine Ligase (Ddl): Inhibition disrupts bacterial cell wall synthesis (Ki = 4 μM for allosteric inhibitors) .
- Orexin Receptors: Propanamides with oxadiazole moieties show antagonism (e.g., IC50 = 50 nM for dual orexin receptor blockers) .
- HDAC Enzymes: Triazolyl-propanamide derivatives inhibit histone deacetylases (IC50 < 100 nM) .
(Advanced) What strategies mitigate off-target effects observed in cellular assays?
Methodological Answer:
- Selectivity Screening: Use panels of related enzymes (e.g., kinase/GPCR panels) to identify off-target binding .
- SAR Studies: Modify the propanamide’s alkyl chain (e.g., replace dimethyl with cyclopropyl) to reduce hydrophobicity and non-specific interactions .
- Proteome Profiling: Employ activity-based protein profiling (ABPP) with clickable probes to map cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
